2-(4-Chlorophenoxy)quinoline-3-carboxylic acid
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Overview
Description
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a 4-chlorophenoxy group at the 2-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Ullmann-type coupling reaction, where 2-bromobenzaldehyde undergoes nucleophilic substitution with sodium azide to form an azido intermediate. This intermediate is then subjected to cyclization and subsequent functionalization to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of green solvents, such as aqueous ethanol, and catalysts like copper salts and proline to facilitate the reactions . The process may also involve refluxing and acidification steps to ensure complete conversion of intermediates to the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
2-(4-Chlorophenoxy)quinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Chlorophenoxy)quinoline-3-carboxylic acid include:
- 2-Chloroquinoline-3-carbaldehyde
- 2-Phenoxyquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolones
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the 4-chlorophenoxy group and the carboxylic acid group on the quinoline core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88284-20-2 |
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Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-11-5-7-12(8-6-11)21-15-13(16(19)20)9-10-3-1-2-4-14(10)18-15/h1-9H,(H,19,20) |
InChI Key |
QSDGTWZFVZAKDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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